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Compound of Interest

Compound Name: Triethylamine

Cat. No.: B128534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data of triethylamine. The information is presented to support

researchers, scientists, and professionals in the field of drug development in the

comprehensive analysis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for triethylamine.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of triethylamine is characterized by two distinct signals corresponding

to the methyl and methylene protons of the ethyl groups. The integration of these signals is in a

3:2 ratio, respectively.

Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Assignment

~1.0 Triplet ~7.1 -CH₃

~2.5 Quartet ~7.1 -CH₂-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b128534?utm_src=pdf-interest
https://www.benchchem.com/product/b128534?utm_src=pdf-body
https://www.benchchem.com/product/b128534?utm_src=pdf-body
https://www.benchchem.com/product/b128534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of triethylamine displays two signals, corresponding to the two

chemically non-equivalent carbon atoms of the ethyl groups.

Chemical Shift (δ) [ppm] Assignment

~12 -CH₃

~46 -CH₂-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of triethylamine exhibits characteristic

absorption bands corresponding to C-H and C-N bond vibrations.[1]

Wavenumber (cm⁻¹) Vibrational Mode Assignment

2970 - 2800 C-H stretching Aliphatic C-H

1470 - 1440 C-H bending -CH₂- scissoring

1385 - 1375 C-H bending -CH₃ symmetric bending

1215 - 1020 C-N stretching Tertiary amine

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra of a

liquid sample such as triethylamine.

NMR Spectroscopy
Sample Preparation: A small amount of pure triethylamine (typically 5-20 mg for ¹H NMR,

20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a clean,

dry NMR tube to a final volume of approximately 0.6-0.7 mL. The solution must be

homogeneous and free of any particulate matter.
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Instrumentation: The NMR spectrum is recorded on a spectrometer operating at a specific

frequency (e.g., 400 MHz for ¹H).

Data Acquisition: The instrument is locked onto the deuterium signal of the solvent. The

magnetic field homogeneity is optimized through a process called shimming. For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR,

a larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g.,

to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation: A small drop of neat triethylamine is placed directly onto the ATR

crystal.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the

instrument itself.

Sample Spectrum: The sample is placed on the crystal, and the anvil is lowered to ensure

good contact. The IR spectrum of the sample is then recorded.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum of triethylamine. The y-axis is

typically converted from absorbance to transmittance for easier interpretation.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of

triethylamine.
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Workflow for Spectroscopic Analysis of Triethylamine
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Caption: Spectroscopic analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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